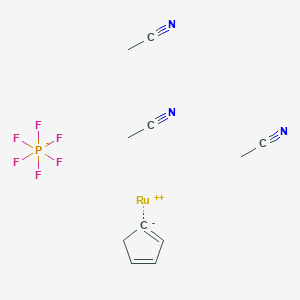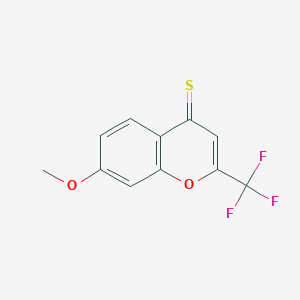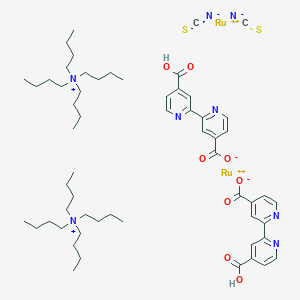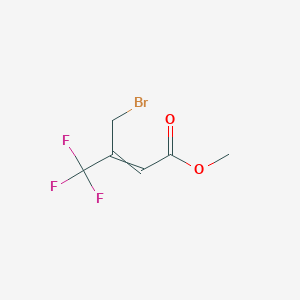![molecular formula C13H8Cl2F3N3O2 B15148364 N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148364.png)
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a 3,4-dichlorophenyl group and a trifluoromethyl group, along with a glycine moiety. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 3,4-dichlorobenzaldehyde and trifluoromethyl ketone, under basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be compared with other similar compounds, such as:
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]alanine: Similar structure but with an alanine moiety instead of glycine.
N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]serine:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C13H8Cl2F3N3O2 |
|---|---|
分子量 |
366.12 g/mol |
IUPAC名 |
2-[[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H8Cl2F3N3O2/c14-7-2-1-6(3-8(7)15)9-4-10(13(16,17)18)21-12(20-9)19-5-11(22)23/h1-4H,5H2,(H,22,23)(H,19,20,21) |
InChIキー |
UTVJZUREQVYEFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B15148283.png)
![(R)-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B15148292.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B15148297.png)
![1-Azabicyclo[2.2.2]oct-3-yl(phenyl)thiophen-2-ylmethanol](/img/structure/B15148304.png)
![(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15148305.png)


![3-chloro-N-(3-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15148330.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B15148357.png)
![N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B15148368.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B15148373.png)



